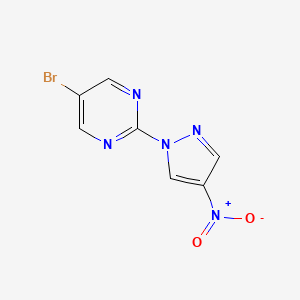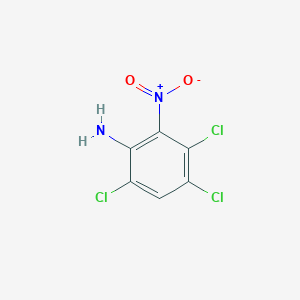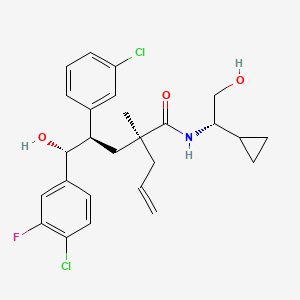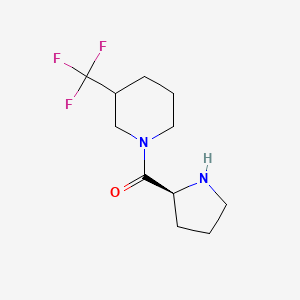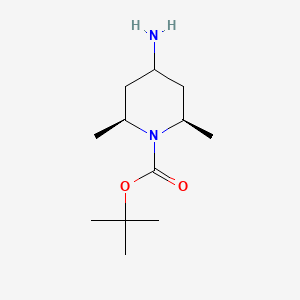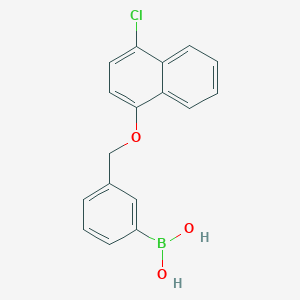
(3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid is a versatile chemical compound utilized in various scientific research areas. Its unique structure enables investigation of molecular interactions, drug synthesis, and catalytic processes, fostering innovative breakthroughs.
Métodos De Preparación
The synthesis of (3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This process combines an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound .
Análisis De Reacciones Químicas
(3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boron atom and organic halides or triflates.
Esterification: The hydroxyl groups on the boron atom can react with carboxylic acids to form esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Aplicaciones Científicas De Investigación
(3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Biology: The compound’s boronic acid group allows it to reversibly bind to sugars containing cis-diols, making it useful for studying protein-protein interactions mediated by carbohydrates.
Medicine: The presence of a chlorinated naphthyl group and a boronic acid functionality provides a platform for medicinal chemistry exploration, potentially aiding in the development of new drugs.
Industry: Its unique structure enables investigation of molecular interactions and catalytic processes, fostering innovative breakthroughs in various industrial applications.
Mecanismo De Acción
The mechanism of action of (3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid involves its boronic acid group, which can participate in reversible covalent binding with certain biomolecules containing cis-diols. This interaction is crucial for its role in studying protein-protein interactions and other biological processes. Additionally, the compound’s structure allows it to engage in various chemical reactions, such as the Suzuki-Miyaura coupling, which is facilitated by the palladium catalyst and base .
Comparación Con Compuestos Similares
(3-(((4-Chloronaphthalen-1-yl)oxy)methyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Commonly used in organic synthesis and medicinal chemistry, phenylboronic acid shares similar reactivity but lacks the chlorinated naphthyl group, which can affect binding interactions with biological targets.
4-Formylphenylboronic Acid: Used as an intermediate in organic synthesis, this compound has different functional groups that influence its reactivity and applications.
2-[(4-Chloronaphthalen-1-yl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone: This compound has a similar chlorinated naphthyl group but differs in its overall structure and functional groups, leading to different applications and reactivity.
Propiedades
Número CAS |
1218790-90-9 |
|---|---|
Fórmula molecular |
C17H14BClO3 |
Peso molecular |
312.6 g/mol |
Nombre IUPAC |
[3-[(4-chloronaphthalen-1-yl)oxymethyl]phenyl]boronic acid |
InChI |
InChI=1S/C17H14BClO3/c19-16-8-9-17(15-7-2-1-6-14(15)16)22-11-12-4-3-5-13(10-12)18(20)21/h1-10,20-21H,11H2 |
Clave InChI |
SPRJYGMDTJQRIW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)COC2=CC=C(C3=CC=CC=C32)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




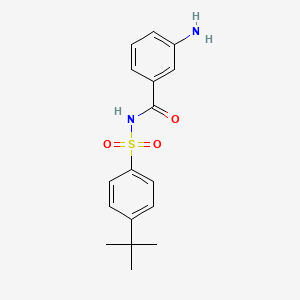

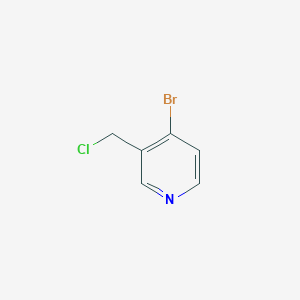
![N-(2-Cyano-3-methylbutan-2-yl)-2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B13349560.png)
![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B13349564.png)
